7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a benzo[d]thiazol-2-ylthio group, which is a type of aromatic heterocycle with sulfur and nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The compound contains a purine ring, which is a type of heterocyclic compound consisting of a pyrimidine ring fused to an imidazole ring. It also contains a benzo[d]thiazol-2-ylthio group, which is a type of aromatic heterocycle with sulfur and nitrogen atoms .Scientific Research Applications
Anticancer Potential
Antiproliferative Activity : Compounds related to 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione have shown potent antiproliferative activity against various carcinoma cell lines. This suggests their potential use in cancer treatment strategies (Chandrappa et al., 2008).
Synthetic Approaches for Anticancer Agents : The synthesis of novel derivatives of this compound type has been explored for their use as anticancer agents, emphasizing the significance of their structural modifications in enhancing their biological activity (Tiwari et al., 2017).
Synthetic Chemistry Applications
Novel Synthesis Methods : Research has focused on developing new synthetic routes and methods for compounds structurally similar to 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione. These methods aim to improve the efficiency and yield of such compounds, which are crucial for their application in various fields (Khaliullin & Klen, 2009).
Protection in Synthesis : The use of protective groups in the synthesis of such compounds has been studied to prevent undesirable reactions and improve the selectivity of the synthesis process. This is vital for obtaining high-purity compounds for research and therapeutic applications (Khaliullin & Shabalina, 2020).
Antimicrobial Studies
- Antimicrobial Evaluation : Some derivatives of this compound have been evaluated for their antimicrobial properties, showing potential as agents against various bacterial and fungal strains. This underscores the compound's versatility in different therapeutic areas (Jat et al., 2006).
Mechanism of Action
Target of Action
It’s known that benzoxazole derivatives have a wide spectrum of pharmacological activities such as antibacterial, antifungal, and anticancer .
Mode of Action
Benzoxazole derivatives are known to interact with various biological targets, leading to their diverse pharmacological effects .
Biochemical Pathways
Benzoxazole derivatives are known to interact with multiple biochemical pathways due to their broad spectrum of pharmacological activities .
Result of Action
Benzoxazole derivatives are known to exhibit antimicrobial and anticancer activities .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially influence the action of benzoxazole derivatives .
properties
IUPAC Name |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-bromo-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5O2S2/c1-20-11-10(12(22)19-14(20)23)21(13(16)18-11)6-7-24-15-17-8-4-2-3-5-9(8)25-15/h2-5H,6-7H2,1H3,(H,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOUHBWZPVLQHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
476482-65-2 |
Source
|
Record name | 7-(2-(1,3-BENZOTHIAZOL-2-YLTHIO)ET)-8-BR-3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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